molecular formula C12H10FN3 B10906722 4-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]pyridine

4-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]pyridine

Cat. No.: B10906722
M. Wt: 215.23 g/mol
InChI Key: CZRIWCITZIUORK-OQLLNIDSSA-N
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Description

2-Fluorobenzaldehyde 1-(4-pyridyl)hydrazone is a chemical compound that belongs to the class of hydrazones Hydrazones are a group of organic compounds characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluorobenzaldehyde 1-(4-pyridyl)hydrazone typically involves the condensation reaction between 2-fluorobenzaldehyde and 4-pyridylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for 2-fluorobenzaldehyde 1-(4-pyridyl)hydrazone are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Fluorobenzaldehyde 1-(4-pyridyl)hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone to its corresponding amine.

    Substitution: The fluorine atom in the benzaldehyde moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzaldehyde derivatives.

Scientific Research Applications

2-Fluorobenzaldehyde 1-(4-pyridyl)hydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluorobenzaldehyde 1-(4-pyridyl)hydrazone involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby exerting its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluorobenzaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone
  • 4-Fluorobenzaldehyde
  • 3-Fluorobenzaldehyde

Uniqueness

2-Fluorobenzaldehyde 1-(4-pyridyl)hydrazone is unique due to the presence of both the fluorobenzaldehyde and pyridylhydrazone moieties. This combination imparts specific chemical and biological properties that are not found in other similar compounds. For example, the fluorine atom can enhance the compound’s stability and reactivity, while the pyridylhydrazone group can interact with biological targets in a specific manner .

Properties

Molecular Formula

C12H10FN3

Molecular Weight

215.23 g/mol

IUPAC Name

N-[(E)-(2-fluorophenyl)methylideneamino]pyridin-4-amine

InChI

InChI=1S/C12H10FN3/c13-12-4-2-1-3-10(12)9-15-16-11-5-7-14-8-6-11/h1-9H,(H,14,16)/b15-9+

InChI Key

CZRIWCITZIUORK-OQLLNIDSSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC2=CC=NC=C2)F

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=CC=NC=C2)F

Origin of Product

United States

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